N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide, also known as PD153035, is a small molecule inhibitor that specifically targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the late 1990s and has since been extensively studied for its potential in cancer treatment.
Mecanismo De Acción
N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide specifically targets the EGFR tyrosine kinase, which is a key player in several signaling pathways that regulate cell growth and survival. When EGFR is activated by ligand binding, it undergoes autophosphorylation, leading to the activation of downstream signaling pathways. This compound binds to the ATP-binding site of EGFR, preventing its activation and downstream signaling.
Biochemical and Physiological Effects
Inhibition of EGFR by this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits cell proliferation and migration, which are key processes involved in cancer progression. This compound has also been shown to enhance the efficacy of radiation therapy in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide is a highly specific inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR in cancer progression. However, its potency and specificity may vary depending on the cell type and experimental conditions. Additionally, this compound has relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide. One area of interest is the development of more potent and specific EGFR inhibitors based on the structure of this compound. Another area of interest is the identification of biomarkers that can predict response to EGFR inhibitors like this compound. Finally, there is ongoing research on the use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Métodos De Síntesis
The synthesis of N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide involves several steps, including the reaction of 2,4-dichloro-5-nitrobenzoic acid with morpholine to form 2,4-dichloro-5-nitrobenzamide. This compound is then reacted with 3-pentanone to form this compound. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. This compound works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that promote cell proliferation and survival.
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-2-3-4-8-24-19(26)16-6-5-15(14-17(16)22-20(24)27)18(25)21-7-9-23-10-12-28-13-11-23/h5-6,14H,2-4,7-13H2,1H3,(H,21,25)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZUYBUGIZFRHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3CCOCC3)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.